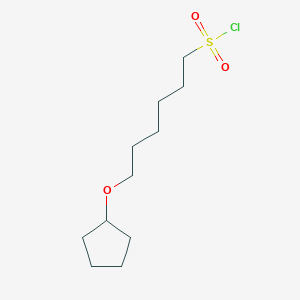

6-(Cyclopentyloxy)hexane-1-sulfonyl chloride

Beschreibung

6-(Cyclopentyloxy)hexane-1-sulfonyl chloride is a sulfonic acid derivative featuring a cyclopentyl ether substituent at the 6-position of a hexane backbone. Sulfonyl chlorides are highly reactive intermediates used in pharmaceuticals, agrochemicals, and polymer synthesis, particularly for forming sulfonamides or sulfonate esters .

Eigenschaften

Molekularformel |

C11H21ClO3S |

|---|---|

Molekulargewicht |

268.80 g/mol |

IUPAC-Name |

6-cyclopentyloxyhexane-1-sulfonyl chloride |

InChI |

InChI=1S/C11H21ClO3S/c12-16(13,14)10-6-2-1-5-9-15-11-7-3-4-8-11/h11H,1-10H2 |

InChI-Schlüssel |

VTHBTFGGROENSM-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(C1)OCCCCCCS(=O)(=O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 6-(Cyclopentyloxy)hexane-1-sulfonyl chloride typically involves the reaction of hexane-1-sulfonyl chloride with cyclopentanol in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. The mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

6-(Cyclopentyloxy)hexane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols. Common reagents for these reactions include sodium azide, potassium thiocyanate, and primary or secondary amines.

Oxidation and Reduction Reactions: While the sulfonyl chloride group is relatively stable, the cyclopentyloxy group can undergo oxidation reactions under specific conditions, leading to the formation of corresponding sulfonic acids or sulfonamides.

Wissenschaftliche Forschungsanwendungen

6-(Cyclopentyloxy)hexane-1-sulfonyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for creating complex molecules.

Biology and Medicine: This compound can be used in the development of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties. It is also employed in the synthesis of enzyme inhibitors and other bioactive molecules.

Wirkmechanismus

The mechanism of action of 6-(Cyclopentyloxy)hexane-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide or sulfonic acid derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The following table compares key properties of 6-(Cyclopentyloxy)hexane-1-sulfonyl chloride with two analogs:

| Compound | Molecular Formula | Molar Mass (g/mol) | CAS Number | Substituent | Key Characteristics |

|---|---|---|---|---|---|

| 6-(Cyclopentyloxy)hexane-1-sulfonyl chloride | C₁₁H₁₉ClO₃S (inferred) | ~278.8 (estimated) | Not explicitly listed | Cyclopentyloxy (cyclic) | Higher hydrophobicity; rigid structure |

| 6-(Pentyloxy)hexane-1-sulfonyl chloride | C₁₁H₂₁ClO₃S | 270.8 | 1341089-98-2 | Linear pentyloxy | Moderate lipophilicity; flexible chain |

| 6-(sec-Butoxy)hexane-1-sulfonyl chloride | C₁₀H₂₁ClO₃S | 256.79 | 1343042-20-5 | Branched sec-butoxy | Lower molecular weight; steric hindrance |

Key Observations:

- This may also enhance stability in hydrophobic environments .

- Molecular Weight : The cyclopentyloxy derivative is estimated to have a higher molecular weight (~278.8 g/mol) than its pentyloxy (270.8 g/mol) and sec-butoxy (256.79 g/mol) analogs due to the cyclic substituent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.